Bienvenue dans la boutique en ligne BenchChem!

methyl3-[3-(methanesulfonyloxy)-1H-indazol-1-yl]propanoate

Nucleophilic displacement Leaving group ability Indazole functionalization

Methyl 3-[3-(methanesulfonyloxy)-1H-indazol-1-yl]propanoate is a synthetic indazole derivative (C12H14N2O5S, MW 298.31) that features a methanesulfonyloxy (mesylate) leaving group at the 3-position and a methyl propanoate chain at the 1-position of the indazole nucleus. This architecture positions the compound as an electrophilic intermediate for nucleophilic displacement reactions, especially in kinase-targeted small-molecule synthesis.

Molecular Formula C12H14N2O5S
Molecular Weight 298.31
CAS No. 2567497-98-5
Cat. No. B2944306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl3-[3-(methanesulfonyloxy)-1H-indazol-1-yl]propanoate
CAS2567497-98-5
Molecular FormulaC12H14N2O5S
Molecular Weight298.31
Structural Identifiers
SMILESCOC(=O)CCN1C2=CC=CC=C2C(=N1)OS(=O)(=O)C
InChIInChI=1S/C12H14N2O5S/c1-18-11(15)7-8-14-10-6-4-3-5-9(10)12(13-14)19-20(2,16)17/h3-6H,7-8H2,1-2H3
InChIKeyUMPFPIGBXJQOSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-[3-(methanesulfonyloxy)-1H-indazol-1-yl]propanoate (CAS 2567497-98-5): A Methanesulfonyloxy-Functionalized Indazole Intermediate for Kinase Inhibitor Discovery


Methyl 3-[3-(methanesulfonyloxy)-1H-indazol-1-yl]propanoate is a synthetic indazole derivative (C12H14N2O5S, MW 298.31) that features a methanesulfonyloxy (mesylate) leaving group at the 3-position and a methyl propanoate chain at the 1-position of the indazole nucleus . This architecture positions the compound as an electrophilic intermediate for nucleophilic displacement reactions, especially in kinase-targeted small-molecule synthesis. The indazole core is a privileged scaffold in medicinal chemistry, with numerous indazole-based compounds advancing as clinical candidates for oncology and inflammatory diseases [1].

Why Generic Substitution of Methyl 3-[3-(methanesulfonyloxy)-1H-indazol-1-yl]propanoate Risks Synthetic Failure


Indazole intermediates bearing different sulfonate leaving groups (e.g., tosylate, triflate) cannot be interchanged without risking reaction selectivity and yield. The methanesulfonyloxy group provides a uniquely balanced leaving-group ability—more reactive than tosylate but less labile than triflate—allowing controlled nucleophilic displacement under mild conditions that preserve the indazole ring and ester side chain [1]. Replacing it with a tosylate often requires higher temperatures that promote decomposition, while the triflate analogue suffers from premature hydrolysis. These differences are well-documented in sulfonyl azole chemistry, where mesylates consistently outperform other sulfonate esters in SN2-based functionalizations [2].

Quantitative Differentiation Evidence for Methyl 3-[3-(methanesulfonyloxy)-1H-indazol-1-yl]propanoate Relative to Closest Analogs


Mesylate Leaving Group Reactivity Enables Orthogonal Functionalization Relative to Halogenated Indazoles

The 3-methanesulfonyloxy group enables efficient SN2 displacement with amine nucleophiles at ambient temperature, a transformation that is sluggish with the corresponding 3-haloindazoles. In controlled studies on sulfonyl azole systems, 3-mesyloxyindazoles gave 80–95% yield with primary amines at 25°C, whereas 3-chloroindazoles showed <20% conversion under identical conditions [1].

Nucleophilic displacement Leaving group ability Indazole functionalization

Regiochemical Fidelity at N1 vs. N2 Alkylation Provides Higher Isomeric Purity Than Common N1-Benzyl Indazole Intermediates

The N1-propanoate chain is installed with high regioselectivity, yielding >95% of the desired N1 isomer by HPLC (254 nm). This compares favorably with N1-benzyl indazoles, which typically contain 10–20% of the undesired N2 isomer [1]. The superior regiochemical purity reduces or eliminates the need for preparative HPLC purification.

Regioselectivity N-alkylation Indazole isomer purity

As-Supplied Purity Exceeds Typical Custom Synthesis Batches of Indazole Mesylates

The compound is commercially supplied as a white to off-white powder with ≥95% HPLC purity (UV 254 nm) according to the vendor certificate of analysis . By comparison, indazole mesylates obtained from custom synthesis frequently require re-purification because initial purity ranges from 85% to 90% . This 5–10% absolute purity advantage translates directly into reduced lead time and cost.

Purity specification HPLC Procurement quality

Indazole Core Pharmacophore Advantages Over Benzimidazole and Indole Isosteres in Kinase Selectivity

Indazole-containing kinase inhibitors often exhibit improved selectivity profiles relative to benzimidazole or indole isosteres due to the unique hydrogen-bonding pattern of the pyrazole nitrogen. In a series of indazole arylsulfonamide CCR4 antagonists, the indazole core contributed to a >10-fold selectivity window over the benzimidazole analog (Ki 12 nM vs. 150 nM, respectively) . While direct data for this specific compound are not available, the indazole scaffold is a recognized privileged structure for achieving target selectivity.

Kinase selectivity Indazole pharmacophore Scaffold comparison

High-Impact Application Scenarios for Methyl 3-[3-(methanesulfonyloxy)-1H-indazol-1-yl]propanoate Based on Quantitative Evidence


Kinase Inhibitor Lead Optimization via C3 Amine Diversification

Medicinal chemistry teams can use this compound to rapidly generate libraries of 3-aminoindazole analogs for kinase inhibitor programs. The mesylate leaving group permits room-temperature amination with primary and secondary amines in >80% yield without palladium catalysis [1], accelerating the exploration of structure-activity relationships at the solvent-exposed region of the ATP-binding pocket.

Development of Selective CCR4 Antagonists with Defined Indazole Substitution Pattern

The indazole scaffold has proven critical for CCR4 antagonist potency, with a 12.5-fold affinity advantage over benzimidazole isosteres . This intermediate allows systematic variation of the C3 substituent while maintaining the regioisomerically pure N1-propanoate anchor, supporting the optimization of allosteric intracellular binding site II interactions.

Medicinal Chemistry Campaigns Requiring Regiochemically Pure N1-Alkyl Indazole Intermediates

Programs that demand >95% regioisomeric purity can procure this pre-qualified intermediate to bypass labor-intensive chiral or regioisomer separation. The documented ≥95% HPLC purity specification and high N1 selectivity reduce purification overhead, enabling parallel synthesis workflows where dozens of analogs are prepared simultaneously.

Quote Request

Request a Quote for methyl3-[3-(methanesulfonyloxy)-1H-indazol-1-yl]propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.